molecular formula C18H17NO5 B2418926 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 622796-47-8

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2418926
CAS No.: 622796-47-8
M. Wt: 327.336
InChI Key: XCRIPKKCBUXIMO-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound that belongs to the class of benzofuran derivatives.

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-3-19(4-2)18(21)23-13-7-8-14-15(11-13)24-16(17(14)20)10-12-6-5-9-22-12/h5-11H,3-4H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRIPKKCBUXIMO-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves a multi-step process. One common method includes the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate under specific reaction conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for such compounds may involve more efficient and scalable processes, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in tumor growth, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate include other benzofuran derivatives such as:

  • 2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methylcarbamate
  • 2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl ethylcarbamate
  • 2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propylcarbamate

These compounds share similar structural features but differ in the substituents attached to the benzofuran ring. The uniqueness of this compound lies in its specific diethylcarbamate group, which can influence its biological activity and chemical reactivity .

Biological Activity

The compound (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a member of a class of organic compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

The molecular formula for this compound is C15H15N1O4C_{15}H_{15}N_{1}O_{4}. The structure consists of a furan ring attached to a benzofuran moiety, with a carbamate functional group that may influence its biological activity.

Key Structural Features

  • Furan Ring : Contributes to the compound's reactivity and potential bioactivity.
  • Benzofuran Moiety : Known for its presence in various biologically active compounds.
  • Carbamate Group : Often associated with neuroactive and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan and benzofuran structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study evaluating the cytotoxic effects of furan-based compounds reported IC50 values in the low micromolar range against HeLa (cervical cancer) cells, indicating substantial potency. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antiviral Activity

Compounds with similar structural features have also been evaluated for antiviral activity. For example, derivatives targeting SARS-CoV-2 main protease (Mpro) demonstrated promising results, with IC50 values indicating effective inhibition of viral replication.

Case Study: SARS-CoV-2 Inhibition

Research on 2-(furan-2-ylmethylene)hydrazine derivatives revealed that certain compounds could inhibit Mpro with IC50 values as low as 1.55 μM. These findings suggest that modifications to the furan structure can enhance antiviral activity against coronaviruses .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Compounds featuring furan and benzofuran scaffolds have been reported to reduce inflammatory markers in vitro and in vivo, suggesting a therapeutic role in conditions such as arthritis and other inflammatory diseases.

The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which play crucial roles in inflammation pathways.

Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Reference
AnticancerHeLa5.0
AntiviralSARS-CoV-2 Mpro1.55
Anti-inflammatoryVarious Inflammatory ModelsNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.